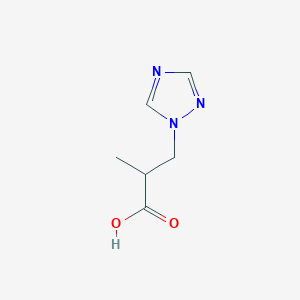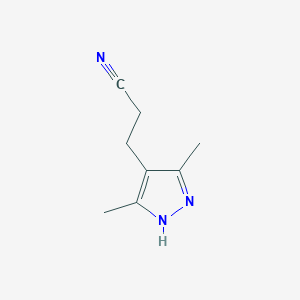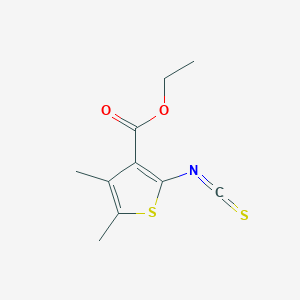
2-メチル-3-(1H-1,2,4-トリアゾール-1-イル)プロパン酸
概要
説明
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
科学的研究の応用
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown antimicrobial, antifungal, and anticancer activities. They are used in the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: The compound is used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been associated with various biological activities, including acting as cxcr3 antagonists .
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, often related to their target proteins .
Result of Action
Some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic approaches to prepare 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method provides a high regioselective alkylation and yields the desired product in good overall yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to develop efficient and environmentally friendly production processes. Continuous flow methods and metal-free processes are examples of such approaches .
化学反応の分析
Types of Reactions
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Coordination: The triazole ring can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of the N-protected β-aminoalcohol intermediate.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Coordination: Metal ions such as ruthenium can be used to form coordination complexes with the triazole ring.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, substituted triazole compounds, and metal-triazole complexes
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar triazole ring structure and is used in the synthesis of coordination complexes with metal ions.
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole derivative with similar properties and applications.
β-(1,2,4-triazol-1-yl)-L-alanine: This compound is a metabolite of the fungicide myclobutanil and has biological activity.
Uniqueness
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities
特性
IUPAC Name |
2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11)2-9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXBUIJPGFSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390322 | |
| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-32-2 | |
| Record name | 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)


![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)







